4-chloro-N-(2-methoxyphenyl)-N'-tosylbenzimidamide
Description
4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a tosyl group attached to the benzimidamide core
Properties
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-7-13-18(14-8-15)28(25,26)24-21(16-9-11-17(22)12-10-16)23-19-5-3-4-6-20(19)27-2/h3-14H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPGANFCLTPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 4-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or other reduced products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or other reduced derivatives.
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
- N-(3-chlorophenyl)benzamide
- N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
Uniqueness
4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide is unique due to the presence of both a chloro group and a tosyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
